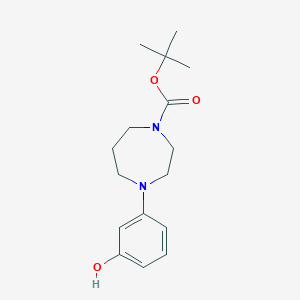

Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-5-8-17(10-11-18)13-6-4-7-14(19)12-13/h4,6-7,12,19H,5,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERCJJDCUXJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594693 | |

| Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-68-9 | |

| Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a hydroxyphenyl halide and the diazepane intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The diazepane ring can undergo reduction to form corresponding amines.

Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 1,4-diazepane scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

tert-Butyl 4-(2-Methoxyphenyl)-1,4-diazepane-1-carboxylate (Compound 7)

- Substituent : 2-Methoxyphenyl

- Synthesis : Prepared via Buchwald-Hartwig amination using Pd₂(dba)₃ and (±)-BINAP, followed by Boc deprotection .

tert-Butyl 4-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate

- Substituent : 5-Bromo-1,3,4-thiadiazol-2-yl

- Properties : The bromine atom and thiadiazole ring introduce electron-withdrawing effects and increased reactivity, which may enhance binding to electrophilic targets. However, this compound is discontinued, suggesting challenges in stability or synthesis .

tert-Butyl 3-(2-Chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b)

- Substituent : 2-Chloro-4-fluorophenyl

- Synthesis : Achieved via reductive amination (61% yield), with rotameric mixtures observed .

- Properties : Halogen atoms (Cl, F) improve metabolic stability and modulate receptor selectivity, as seen in dopamine D₃ ligand studies .

tert-Butyl 4-(Cyclopropylmethyl)-1,4-diazepane-1-carboxylate

Physicochemical Properties

*Clog P estimated based on substituent contributions.

Biological Activity

Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate, also referred to as M4, is a compound of interest due to its potential neuroprotective properties and its role as an inhibitor of key enzymes involved in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic use.

- Molecular Formula : C₁₆H₂₄N₂O₃

- Molecular Weight : 292.38 g/mol

- CAS Number : 112275-50-0

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These enzymes are critical in the pathology of Alzheimer's disease (AD) due to their roles in amyloid-beta (Aβ) peptide aggregation and cholinergic neurotransmission disruption.

- β-Secretase Inhibition : M4 exhibits an IC₅₀ value of 15.4 nM, indicating strong inhibitory activity against β-secretase, which is responsible for the cleavage of amyloid precursor protein (APP) into Aβ peptides.

- Acetylcholinesterase Inhibition : The compound also shows a Ki value of 0.17 μM against acetylcholinesterase, suggesting significant potential for enhancing cholinergic signaling by preventing the breakdown of acetylcholine.

Protective Effects Against Aβ Toxicity

In vitro studies have demonstrated that M4 can protect astrocyte cells from Aβ-induced toxicity. When astrocytes were exposed to Aβ₁₄₂, cell viability dropped significantly; however, co-treatment with M4 led to a notable recovery in cell viability:

- Cell Viability Results :

- Aβ₁₄₂ alone: 43.78 ± 7.17%

- Aβ₁₄₂ + M4: 62.98 ± 4.92%

- Control (no treatment): 100%

This suggests that M4 may mitigate oxidative stress and inflammation caused by Aβ aggregation.

Cytokine Modulation

M4 treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ₁₄₂. This modulation is crucial as elevated cytokines are associated with neuroinflammation in AD.

In Vivo Studies

In vivo studies using scopolamine-induced models demonstrated that while M4 has some protective effects on oxidative stress markers (e.g., malondialdehyde levels), it did not show statistically significant differences compared to established treatments like galantamine:

| Treatment | Malondialdehyde Levels (MDA) | Glutathione (GSH) Levels |

|---|---|---|

| Control | Low | High |

| Scopolamine + M4 | Moderate | Moderate |

| Scopolamine + Galantamine | Low | High |

These findings indicate that while M4 has potential, its bioavailability and efficacy may require further enhancement for effective therapeutic use.

Case Studies and Research Findings

Several studies have explored the effects of M4:

- Neuroprotective Effects : Research indicated that M4 could reduce neuronal death induced by Aβ toxicity through mechanisms involving reduced oxidative stress and inflammation.

- Comparative Efficacy : In comparative studies with galantamine, M4 showed promise but lacked the robust effects seen with more established drugs, suggesting a need for further optimization.

Q & A

Basic: What are the common synthetic routes for Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving:

- Buchwald-Hartwig Amination : A palladium-catalyzed coupling between aryl halides (e.g., 3-hydroxyphenyl bromide) and tert-butyl 1,4-diazepane-1-carboxylate derivatives. Catalysts such as Pd₂(dba)₃ with (±)-BINAP ligands and potassium tert-butoxide as a base are used under reflux in degassed solvents like toluene or xylene .

- Boc Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced early to protect the diazepane nitrogen. Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

- Purification : Flash chromatography (e.g., hexanes/ethyl acetate gradients) or preparative HPLC ensures purity. Yields range from 54% to 61% depending on reaction optimization .

Example Protocol (Adapted from ):

React tert-butyl 1,4-diazepane-1-carboxylate with 3-bromophenol under Pd catalysis.

Purify via flash chromatography (30–40% ethyl acetate/hexanes).

Characterize by ¹H/¹³C NMR and LC-MS.

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.4–1.5 ppm for tert-butyl protons; δ 6.5–7.3 ppm for aromatic protons) and ¹³C NMR (δ 28–30 ppm for Boc methyl groups; δ 155–160 ppm for carbonyl carbons). Rotameric mixtures may require variable-temperature NMR or 2D experiments (COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 292.17 observed vs. 292.17 calculated) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Monitors reaction progress and purity (retention time ~0.48–0.82 min in reverse-phase columns) .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

Per safety data sheets (SDS):

- GHS Hazards : Classified as acute toxicity (Category 4) via oral, dermal, and inhalation exposure. Hazard codes: H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .

- Safety Measures :

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid aerosol inhalation.

- Store at room temperature, away from light and oxidizing agents .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational methods like ClogP predict the physicochemical properties of this compound?

Methodological Answer:

- Lipophilicity (ClogP) : Calculated using software like ChemDraw or ACD/Labs. Tert-butyl groups increase hydrophobicity (ClogP ≈ 2.5–3.0), while the hydroxyl group reduces it. This balance impacts membrane permeability and solubility .

- Solubility Prediction : Tools like SwissADME estimate aqueous solubility (e.g., ~0.1 mg/mL in water), guiding solvent selection for biological assays .

- Applications : These predictions inform drug design, particularly for CNS-targeted molecules where blood-brain barrier penetration is critical .

Advanced: How to resolve contradictions in NMR data when characterizing diazepane derivatives?

Methodological Answer:

- Rotameric Mixtures : Conformational flexibility in the diazepane ring leads to split peaks. Use:

- Dynamic Effects : For example, tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate exhibits a 63:37 rotamer ratio, resolved via integration of distinct tert-butyl signals .

Advanced: What strategies optimize the coupling efficiency in synthesizing aryl-substituted diazepane derivatives?

Methodological Answer:

- Catalyst Systems : Pd₂(dba)₃ with (±)-BINAP or Xantphos ligands enhances cross-coupling efficiency. Lower catalyst loading (1–5 mol%) reduces costs .

- Solvent and Base : Polar aprotic solvents (e.g., DMF) with potassium tert-butoxide improve aryl halide activation.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 21 hours to 2 hours) while maintaining yields >60% .

Case Study ():

- Coupling 5-chloronicotinic acid with Boc-protected homopiperazine using HATU/DIPEA in DCM achieved 115% yield (due to excess reagent).

Advanced: How to assess the stability of this compound under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >150°C indicates thermal stability).

- HPLC Purity Monitoring : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Degradation products (e.g., free diazepane) indicate hydrolysis of the Boc group .

- Light Sensitivity : UV-vis spectroscopy tracks photooxidation. Opaque containers are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.